N-5-Carboxypentyl-1-deoxynojirimycin N-5-Carboxypentyl-1-deoxynojirimycin 1-Deoxynojirimycin is a glucose analog that potently inhibits α-glucosidase I and II. N-5-Carboxypentyl-1-deoxynojirimycin is a ligand used for the purification of glucosidase I and II. The carboxypentyl groups allows linkage of the inhibitor with resins for affinity chromatography. N-5-Carboxypentyl-1-deoxynojirimycin is at least as potent an inhibitor of glucosidase as 1-deoxynojirimycin (Kis = 0.45 and 2.1 µM, respectively, for pig liver glucosidase I).
Brand Name: Vulcanchem
CAS No.: 79206-51-2
VCID: VC20746897
InChI: InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
SMILES: C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Molecular Formula: C12H23NO6
Molecular Weight: 277.31 g/mol

N-5-Carboxypentyl-1-deoxynojirimycin

CAS No.: 79206-51-2

Cat. No.: VC20746897

Molecular Formula: C12H23NO6

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

N-5-Carboxypentyl-1-deoxynojirimycin - 79206-51-2

Specification

Description 1-Deoxynojirimycin is a glucose analog that potently inhibits α-glucosidase I and II. N-5-Carboxypentyl-1-deoxynojirimycin is a ligand used for the purification of glucosidase I and II. The carboxypentyl groups allows linkage of the inhibitor with resins for affinity chromatography. N-5-Carboxypentyl-1-deoxynojirimycin is at least as potent an inhibitor of glucosidase as 1-deoxynojirimycin (Kis = 0.45 and 2.1 µM, respectively, for pig liver glucosidase I).
CAS No. 79206-51-2
Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
IUPAC Name 6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Standard InChI InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
Standard InChI Key KTNVTDIFZTZBJY-RBLKWDMZSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O
SMILES C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Canonical SMILES C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Appearance Assay:≥95%A crystalline solid

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